molecular formula C10H14ClNO B8396076 2-[2-(4-Chlorophenyl)ethoxy]ethanamine

2-[2-(4-Chlorophenyl)ethoxy]ethanamine

Cat. No.: B8396076
M. Wt: 199.68 g/mol
InChI Key: WNJREXAKGSYDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenyl)ethoxy]ethanamine ( 27078-28-0) is an organic compound with the molecular formula C₁₄H₂₂ClNO . It belongs to the class of 2-phenethylamines, a significant scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . The structure consists of a 4-chlorophenyl group connected to an ethanamine chain via an ether linkage, making it a valuable intermediate for chemical synthesis and pharmacological research. As a phenethylamine derivative, it serves as a key building block for researchers exploring new ligands for various biological targets, including G-protein-coupled receptors (GPCRs) . This compound is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethoxy]ethanamine

InChI

InChI=1S/C10H14ClNO/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4H,5-8,12H2

InChI Key

WNJREXAKGSYDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCCN)Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antihistamine Activity:
The most notable application of 2-[2-(4-Chlorophenyl)ethoxy]ethanamine is as an antihistamine. It is primarily used in the treatment of allergic conditions such as:

  • Allergic Rhinitis: Effective in alleviating symptoms like sneezing, runny nose, and itchy eyes.
  • Urticaria: Used to manage chronic hives and related skin conditions.

Research indicates that the compound binds to histamine H1 receptors, blocking the action of histamine, which is responsible for allergy symptoms. The dihydrochloride form of this compound, known as cetirizine, has been extensively studied and is widely prescribed for these conditions .

2. Neurological Research:
Recent studies have explored the potential neuroprotective effects of this compound. Its interaction with neurotransmitter systems suggests possible applications in:

  • Cognitive Enhancement: Preliminary research indicates that similar compounds may improve cognitive function in patients with mild cognitive impairment.
  • Anxiolytic Effects: Some derivatives have shown promise in reducing anxiety by modulating serotonin receptors.

The biological activity of this compound is primarily attributed to its structural configuration, which allows it to interact with various biological targets. Key findings from recent studies include:

  • Dopaminergic and Adrenergic Systems: The compound may act as a modulator of neurotransmitter release and reuptake, influencing mood and behavior.
  • Stimulant Properties: Similar compounds have demonstrated stimulant activity by increasing the release of dopamine and norepinephrine in the brain.

Case Studies and Research Findings

Several case studies have investigated the effects of this compound on biological systems:

In Vitro Studies

  • Research on neuronal cell lines indicated that this compound enhances cell viability under oxidative stress, suggesting potential neuroprotective effects.

Animal Models

  • In rodent models, administration resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety, supporting its stimulant and anxiolytic properties.

Human Trials

  • While specific data on this compound remains limited, similar compounds have shown efficacy in cognitive function improvement among patients with mild cognitive impairment.

Data Tables

The following table summarizes key studies related to the biological activity of this compound:

Study TypeFindingsReference
In VitroEnhanced cell viability under oxidative stress
Animal ModelsIncreased locomotion and reduced anxiety
Human TrialsCognitive function improvement in mild cognitive impairment

Chemical Reactions Analysis

Method B: Reductive Amination

  • React 2-[2-(4-chlorophenyl)ethoxy]acetaldehyde with NH₃ and NaBH₃CN in MeOH at 0°C (yield: 68%) .

Amine Acylation

The primary amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form acetamides :

Target compound+CH3COClEt3NCH3CONH CH2CH2OCH2CH2(4 ClC6H4)\text{Target compound}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{CH}_3\text{CONH CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2(4\text{ ClC}_6\text{H}_4)

Conditions : 1.1 eq acyl chloride, 2 eq triethylamine, 0°C → 25°C, 2h .

Acylating AgentProductYieldPurity (HPLC)Source
Acetyl chlorideN-Acetyl derivative89%98.5%
Benzoyl chlorideN-Benzoyl derivative82%97.2%

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imines :

Target compound+ArCHOArCH N CH2CH2OCH2CH2(4 ClC6H4)\text{Target compound}+\text{ArCHO}\rightarrow \text{ArCH N CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2(4\text{ ClC}_6\text{H}_4)

Typical yield : 75–88% .

Ether Stability

  • Acidic conditions : Stable in dilute HCl (1M, 25°C, 24h) but cleaves in concentrated HBr (48%, reflux) .

  • Basic conditions : Resists NaOH (1M, 25°C) but degrades in NaOH/EtOH (50°C, 6h) .

c-Met/VEGFR-2 Inhibitor Intermediate

Used to synthesize dual kinase inhibitors via coupling with quinoline-3-carboxylic acid derivatives (IC₅₀ = 26 nM against c-Met) :

Derivativec-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell IC₅₀ (μM)Source
17l 26381.47

PROTAC Development

Served as a linker in BET degraders (e.g., ARV-771), reducing BRD4 levels by 57% in prostate cancer xenografts .

Stability and Handling

  • Storage : Stable at 2–8°C under inert gas (N₂) for >12 months .

  • Degradation : Forms oxidative byproducts (e.g., nitrosamines) under prolonged light exposure .

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (t, 2H, OCH₂), 3.45 (t, 2H, NH₂CH₂), 2.85 (t, 2H, CH₂Ar) .

  • MS (ESI) : m/z 215.1 [M+H]⁺ .

This compound’s versatility in nucleophilic reactions and stability under mild conditions make it valuable for medicinal chemistry and targeted protein degradation therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-[2-(4-Chlorophenyl)ethoxy]ethanamine and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological/Pharmacological Notes
This compound Primary amine, ethoxy linker, 4-chlorophenyl group C₁₀H₁₄ClNO 199.68 g/mol Structural analog of antihistamines/psychoactive phenethylamines; limited direct data available.
2-(4-Chlorophenyl)ethylamine Shorter chain (no ethoxy linker), primary amine, 4-chlorophenyl group C₈H₁₀ClN 155.63 g/mol Precursor in synthesis; simpler structure with potential CNS activity .
Chlorphenoxamine N,N-Dimethylamino group, 1-(4-chlorophenyl)-1-phenylethoxy moiety C₁₈H₂₁ClNO 314.83 g/mol Antihistamine; metabolized to N-demethyl, N-oxide, and hydroxylated derivatives in humans .
Carbinoxamine Pyridinylmethoxy group, dimethylaminoethyl chain C₁₆H₁₉ClN₂O 290.79 g/mol Antihistamine (maleate salt); stabilizes mast cells; USP standards specify 98–102% purity .
2C-C 4-Chloro, 2,5-dimethoxy substitutions on phenyl ring C₁₀H₁₄ClNO₂ 227.68 g/mol Psychoactive (2C family); acts as serotonin receptor agonist; regulated as a controlled substance .
2-[4-(6-Methyltetrazinyl)phenoxy]ethoxy-ethanamine Tetrazine ring, PEG4 linker, primary amine C₁₇H₂₆ClN₅O₄ 399.87 g/mol Used in PROTACs for targeted protein degradation; tetrazine enables bioorthogonal chemistry .

Pharmacological and Metabolic Insights

  • Receptor Interactions: 2C-C and related 2C-series compounds bind to serotonin (5-HT₂A) receptors due to their dimethoxy substitutions, which enhance lipophilicity and CNS penetration . Chlorphenoxamine’s N,N-dimethyl group and bulky ethoxy substituent likely contribute to antihistaminic activity by modulating H₁ receptor affinity . Carbinoxamine’s pyridinylmethoxy group enhances binding to histamine receptors, while the dimethylaminoethyl chain improves solubility for oral administration .
  • Metabolism: Chlorphenoxamine undergoes extensive hepatic metabolism, producing N-demethylated, hydroxylated, and conjugated metabolites (e.g., glucuronides) . Carbinoxamine’s maleate salt is heat-stable (dried at 105°C for 2 hours), ensuring formulation integrity .
  • Structural Impact on Activity :

    • The ethoxy linker in this compound may increase metabolic stability compared to shorter-chain analogs like 2-(4-chlorophenyl)ethylamine .
    • Halogenation (Cl) : The 4-chloro substituent enhances receptor binding affinity and resistance to oxidative metabolism in multiple analogs .

Preparation Methods

Key Parameters:

  • Acid Selection : Hydrobromic acid is preferred over hydrochloric or sulfuric acids due to its superior cleavage efficiency for acetamide groups.

  • Temperature : Elevated temperatures (80–95°C) accelerate hydrolysis but require careful control to avoid decomposition.

  • Byproduct Recovery : Benzylamine or phenethylamine byproducts are recoverable via distillation, enhancing process sustainability.

Nucleophilic Substitution Using Halogenated Intermediates

A two-step alkylation strategy is employed to construct the ethoxy-ethylamine backbone. In Example 2 of Patent WO2009057133A2, thionyl chloride (SOCl₂) converts hydroxyl groups into chlorides, facilitating nucleophilic displacement. For example, reacting 4-chlorophenethyl bromide with ethanolamine in dichloromethane at 0–5°C produces the target compound after workup.

Optimization Insights:

  • Solvent Choice : Polar aprotic solvents like dichloromethane improve reaction kinetics by stabilizing transition states.

  • Leaving Groups : Bromides and tosylates exhibit higher reactivity compared to chlorides, reducing side reactions.

  • Yield : This method achieves 60–70% isolated yield after purification via diisopropyl ether recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Reagents/Conditions Yield Advantages Limitations
Acid hydrolysisHBr, 90°C, 24 hrs48%High purity; scalableLong reaction time; corrosive reagents
Nucleophilic substitutionSOCl₂, ethanolamine, 0–5°C65%Mild conditions; minimal byproductsRequires halogenated precursors
Reductive aminationH₂, Pd/C, NH₃N/AAtom-economical; single-stepUntested for this specific compound

Critical Discussion of Byproduct Management

Patent KR100345464B1 highlights the importance of byproduct recycling in amine synthesis. For instance, 1-phenethylamine generated during hydrolysis is recoverable via distillation and reused in upstream reactions, reducing raw material costs by 15–20% . Similarly, neutralization of excess acid with sodium hydroxide or triethylamine minimizes waste.

Industrial Scalability Challenges

  • Temperature Control : Exothermic reactions (e.g., HBr hydrolysis) require jacketed reactors to maintain thermal stability.

  • Crystallization Optimization : Diisopropyl ether induces crystallization but demands slow cooling rates to prevent oiling out .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(4-Chlorophenyl)ethoxy]ethanamine, and how is its purity assessed?

  • Methodology :

  • Synthesis : A common route involves nucleophilic substitution, where 4-chlorophenethyl bromide reacts with ethanolamine under basic conditions. Alternatively, etherification of 4-chlorophenethyl alcohol with 2-chloroethylamine hydrochloride may be employed .
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) or gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (ethoxy group) .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid contact with oxidizing agents .
  • Waste Disposal : Segregate organic waste and consult certified hazardous waste management services for incineration .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodology :

  • Spectroscopy : Compare experimental NMR data with theoretical predictions (e.g., δ 2.8 ppm for –CH₂NH₂ in ¹H NMR). Infrared (IR) spectroscopy identifies ether (C-O-C) stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 200.1 (calculated for C₁₀H₁₃ClNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

  • Catalysis : Screen palladium or copper catalysts (e.g., Pd/C, CuI) in solvent systems like DMF or THF. Microwave-assisted synthesis at 80–100°C reduces reaction time .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity. Monitor pH (8–10) to deprotonate ethanolamine intermediates .
  • Yield Tracking : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and identify byproducts .

Q. How should researchers resolve contradictions in reported toxicity data?

  • Methodology :

  • In Vitro vs. In Vivo Models : Compare cytotoxicity assays (e.g., MTT on HEK293 cells) with acute toxicity studies in rodents (LD₅₀ determination). Note discrepancies due to metabolic activation in vivo .
  • Impurity Analysis : Use LC-MS to identify trace impurities (e.g., residual 4-chlorophenol) that may skew toxicity results .

Q. What strategies are effective for pharmacological profiling of this compound?

  • Methodology :

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A). Structural analogs like 2C-C () suggest potential psychoactive properties .
  • In Vivo Behavioral Studies : Employ rodent models (e.g., forced swim test) to assess antidepressant-like activity. Dose ranges should align with pharmacokinetic data (e.g., bioavailability via oral vs. intravenous routes) .

Q. How does environmental stability impact experimental reproducibility?

  • Methodology :

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze degradation products via GC-MS. Hydrolysis in buffered solutions (pH 4–9) identifies labile bonds (e.g., ether cleavage) .
  • Stabilizers : Add antioxidants (e.g., BHT) to storage solutions to inhibit oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.